J-8 hydrochloride J-8 hydrochloride
Brand Name: Vulcanchem
CAS No.: 187937-24-2
VCID: VC0063455
InChI: InChI=1S/C18H25IN2O2S.ClH/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20;/h7-12,21H,1-6,13-14,20H2;1H
SMILES: C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN.Cl
Molecular Formula: C18H26ClIN2O2S
Molecular Weight: 496.832

J-8 hydrochloride

CAS No.: 187937-24-2

Cat. No.: VC0063455

Molecular Formula: C18H26ClIN2O2S

Molecular Weight: 496.832

* For research use only. Not for human or veterinary use.

J-8 hydrochloride - 187937-24-2

Specification

CAS No. 187937-24-2
Molecular Formula C18H26ClIN2O2S
Molecular Weight 496.832
IUPAC Name N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C18H25IN2O2S.ClH/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20;/h7-12,21H,1-6,13-14,20H2;1H
Standard InChI Key UIFBJMOXMGXQGU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN.Cl

Introduction

Chemical Structure and Properties

J-8 hydrochloride is characterized by its distinct molecular structure consisting of an iodonaphthalene ring connected to a sulfonamide group, which links to an eight-carbon aminooctyl chain, formulated as a hydrochloride salt. The compound's key physical and chemical properties are summarized in the following table:

Table 1: Physical and Chemical Properties of J-8 Hydrochloride

PropertyValue
Molecular FormulaC18H26ClIN2O2S
CAS Number187937-24-2
Molecular Weight496.8 g/mol
IUPAC NameN-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide;hydrochloride
Parent CompoundCID 4307 (N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide)
Physical StateSolid
Structural FeaturesIodine at position 5 of naphthalene ring; sulfonamide linkage; 8-carbon aliphatic chain with terminal amino group

The iodine substitution at position 5 of the naphthalene ring is particularly significant for the compound's binding properties and biological activity . As a hydrochloride salt, the compound demonstrates enhanced aqueous solubility compared to its free base form, which is advantageous for various research applications .

Mechanism of Action

The primary biological activity of J-8 hydrochloride centers on its function as a calmodulin antagonist. Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays crucial roles in numerous cellular signaling pathways .

Interaction with Calmodulin

Research using NMR spectroscopy has revealed specific details about how J-8 interacts with calmodulin:

  • The naphthalene ring of J-8 primarily binds to the hydrophobic pockets of calmodulin

  • J-8 forms a 2:1 complex with calmodulin, with one molecule binding to each domain

  • The aliphatic amino "tail" of J-8 remains highly mobile within the complex, suggesting it forms weak or minimal interactions with the protein

Table 2: Binding Characteristics of J-8 with Calmodulin

ParameterObservation
Binding Stoichiometry2:1 (J-8:Calmodulin)
Primary Binding SitesHydrophobic pockets in N- and C-terminal domains
Key InteractionBetween naphthalene ring and hydrophobic pockets
Amino Tail BehaviorHighly mobile in the complex
Binding with C-terminal DomainSimilar binding to intact calmodulin
Secondary BindingPresent in both systems

By antagonizing calmodulin function, J-8 can disrupt various calcium-dependent cellular processes, which forms the basis for its biological effects and research applications .

Biological Activities

Calmodulin Antagonism

The primary biological activity of J-8 hydrochloride is its ability to antagonize calmodulin function. This antagonism has been demonstrated through various biochemical assays and has been compared with other known calmodulin antagonists such as W-7 and trifluoperazine (TFP) .

Studies have shown that J-8, like other calmodulin antagonists, can inhibit calmodulin-dependent enzyme activities, including calmodulin-dependent protein kinases and phosphodiesterases. This inhibitory effect underlies many of the cellular effects observed with J-8 treatment .

Effects on Cellular Processes

Research has demonstrated several significant cellular effects of J-8 hydrochloride:

Research Applications

J-8 hydrochloride has been utilized in various research contexts, demonstrating its value as a biochemical tool:

Structural Studies of Protein-Ligand Interactions

J-8 has been employed in structural studies investigating the interaction between calmodulin and its antagonists. These studies have provided valuable insights into the molecular basis of calmodulin antagonism and the structural diversity of compounds that can interact with calmodulin .

Investigation of Calmodulin-Dependent Cellular Processes

By inhibiting calmodulin function, J-8 has been used to elucidate the role of calmodulin in various cellular processes:

  • Cell adhesion and migration, particularly in the context of retinal pigment epithelial cells and potential treatments for proliferative vitreoretinopathy

  • Calcium signaling pathways, including those involving inositol trisphosphate receptors

  • Cellular interactions with extracellular matrices, which are relevant to various physiological and pathological processes

Comparison with Other Calmodulin Antagonists

J-8 belongs to a diverse group of compounds that antagonize calmodulin function. Comparing J-8 with these compounds provides insights into structure-activity relationships and the spectrum of calmodulin antagonism.

Table 3: Comparison of J-8 with Other Calmodulin Antagonists

CompoundChemical ClassBinding ModeDistinguishing Features
J-8Naphthalene sulfonamide2:1, binding to hydrophobic pocketsIodine substituent; mobile amino tail
W-7Naphthalene sulfonamideSimilar to J-8 but with different ring orientationChlorine substituent instead of iodine
Trifluoperazine (TFP)PhenothiazineBinds to same hydrophobic pocketsDifferent ring system; clinically used as antipsychotic
KAR-2Bisindole alkaloidInterdomain bindingUnique binding mode; doesn't displace TFP
MelatoninIndole derivativeBinds to Trp-accommodating hydrophobic cleftEndogenous compound; weaker interaction

These comparisons highlight the structural diversity of calmodulin antagonists and the specificity of J-8's interaction with calmodulin.

Future Research Directions

Based on the current understanding of J-8 hydrochloride, several promising directions for future research can be identified:

  • Therapeutic Development: Further investigation of J-8's potential in treating conditions characterized by dysregulated cell adhesion, such as proliferative vitreoretinopathy .

  • Structure-Activity Relationship Studies: Development of J-8 analogs with modified properties to enhance potency, selectivity, or pharmacokinetic characteristics.

  • Detailed Mechanistic Studies: More comprehensive investigation of the molecular mechanisms underlying J-8's effects on calmodulin and calmodulin-dependent processes.

  • Applications in Cancer Research: Exploration of J-8's potential effects on cancer cell signaling and proliferation, given that calmodulin plays important roles in these processes .

  • Combination with Other Compounds: Investigation of potential synergistic effects when J-8 is combined with other agents targeting complementary cellular pathways.

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